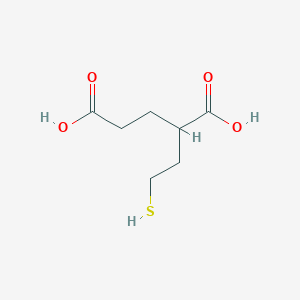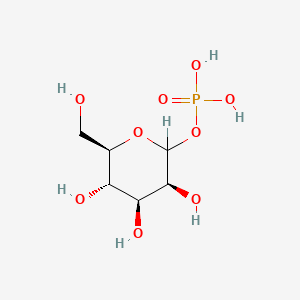
UNII-3316O9T2FK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier (UNII) 3316O9T2FK is known as KDT-500, (-)-. Its molecular formula is C21H34O5, and it has a molecular weight of 366.4917. This compound is also referred to as (-)-cis-tetrahydroisohumulone and has a complex structure with multiple stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for KDT-500, (-)- would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
KDT-500, (-)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
KDT-500, (-)- has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: KDT-500, (-)- could be used in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of KDT-500, (-)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to KDT-500, (-)- include other tetrahydroisohumulones and related cyclopentenone derivatives. These compounds share structural similarities but may differ in their stereochemistry, functional groups, and biological activity.
Uniqueness
KDT-500, (-)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which can influence its reactivity and interactions with biological targets
Propriétés
Numéro CAS |
26054-19-3 |
|---|---|
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21+/m1/s1 |
Clé InChI |
JIZQRWKUYFNSDM-VFNWGFHPSA-N |
SMILES isomérique |
CC(C)CC[C@@H]1C(=O)C(=C([C@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
SMILES canonique |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
Key on ui other cas no. |
544444-94-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















